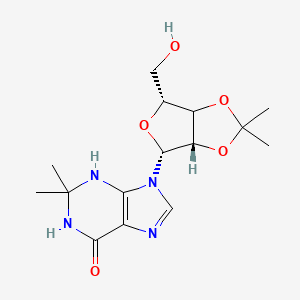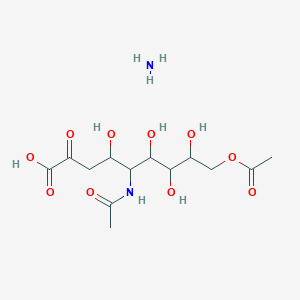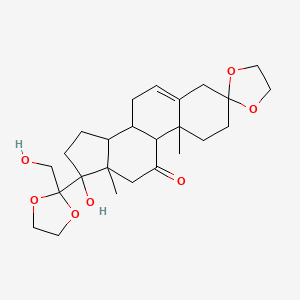
Acetaldehyde, 4(1H)-pyrimidinylidene-, (Z)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde, 4(1H)-pyrimidinylidene-, (Z)- (9CI) is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde, 4(1H)-pyrimidinylidene-, (Z)- (9CI) typically involves the condensation of acetaldehyde with a suitable pyrimidine derivative. One common method is the reaction of acetaldehyde with 4-aminopyrimidine under acidic conditions, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, 4(1H)-pyrimidinylidene-, (Z)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Acetaldehyde, 4(1H)-pyrimidinylidene-, (Z)- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetaldehyde, 4(1H)-pyrimidinylidene-, (Z)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: A simpler aldehyde with similar reactivity but lacking the pyrimidine ring.
4-Aminopyrimidine: A pyrimidine derivative that can be used as a precursor for the synthesis of Acetaldehyde, 4(1H)-pyrimidinylidene-, (Z)- (9CI).
Pyrimidine: The parent compound of the pyrimidine derivatives, featuring a six-membered ring with two nitrogen atoms.
Uniqueness
Acetaldehyde, 4(1H)-pyrimidinylidene-, (Z)- (9CI) is unique due to its combination of an acetaldehyde group with a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
131357-17-0 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.127 |
IUPAC Name |
(2Z)-2-(1H-pyrimidin-6-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H6N2O/c9-4-2-6-1-3-7-5-8-6/h1-5H,(H,7,8)/b6-2- |
InChI Key |
SDMIVQGHNMXIGM-KXFIGUGUSA-N |
SMILES |
C1=CN=CNC1=CC=O |
Synonyms |
Acetaldehyde, 4(1H)-pyrimidinylidene-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide](/img/structure/B1147309.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)




